molecular formula C4H10ClNO2 B2600274 (3-Aminooxetan-3-yl)methanol;hydrochloride CAS No. 2172602-51-4

(3-Aminooxetan-3-yl)methanol;hydrochloride

Cat. No. B2600274
CAS RN: 2172602-51-4
M. Wt: 139.58
InChI Key: PJPBOAWTSIZXFC-UHFFFAOYSA-N
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Description

“(3-Aminooxetan-3-yl)methanol;hydrochloride” is a chemical compound with the empirical formula C4H9NO2 . It has a molecular weight of 103.12 and is a product of SpiroChem .


Synthesis Analysis

The synthesis of “(3-Aminooxetan-3-yl)methanol;hydrochloride” involves two stages . In the first stage, “(3-aminooxetan-3-yl)methanol” is combined with sodium hydride in N,N-dimethyl acetamide at 50°C for approximately 5 minutes . The second stage involves the addition of “N-(5-(5-fluoro-2-(prop-1-yn-1-yl)pyridin-4-yl)pyrazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide” in N,N-dimethyl acetamide at 90°C for 2 hours .


Molecular Structure Analysis

The InChI code for “(3-Aminooxetan-3-yl)methanol;hydrochloride” is 1S/C5H11NO2.ClH/c6-1-5(2-7)3-8-4-5;/h7H,1-4,6H2;1H .


Physical And Chemical Properties Analysis

“(3-Aminooxetan-3-yl)methanol;hydrochloride” is a solid at room temperature . It has a high solubility, with a Log S (ESOL) value of 0.78, indicating it is highly soluble . It has a lipophilicity Log Po/w (iLOGP) of 1.04 .

Scientific Research Applications

Interaction of Methanol with Other Compounds

A study investigated the interaction between methanol (CH3OH) and carbon tetrachloride (CCl4) at the molecular level, identifying competition between hydrogen and halogen bonding. This research helps understand specific interactions in the [CH3OH-CCl4] mixture, potentially influencing atmospheric chemical activities and aerosol formation (D. Pal et al., 2020).

Synthesis Techniques

Another study focused on the synthesis of amino acid methyl ester hydrochlorides using methanol, demonstrating a method compatible with a wide range of amino acids. This technique provides a convenient approach to preparing these compounds in good to excellent yields (Jiabo Li & Y. Sha, 2008).

Material Science Applications

Research on the octahydrochloride salt of octa(3-aminopropyl)octasilsesquioxane isolated by controlled hydrolytic condensation in acidic methanol has been conducted. This work explores the potential utility of the product for preparing novel materials, especially those offering high strength and flame resistance (M. Gravel et al., 1999).

Catalysis and Chemical Reactions

A highly active catalyst for Huisgen 1,3-dipolar cycloadditions based on the tris(triazolyl)methanol-Cu(I) structure has been developed, showcasing low catalyst loadings and compatibility with free amino groups. This catalyst demonstrates significant potential for various chemical syntheses (Salih Ozcubukcu et al., 2009).

Atmospheric Chemistry

The role of methanol in atmospheric chemistry, particularly its photochemical production from peroxy radical self and cross-reactions, has been reassessed. This study suggests that non-methane volatile organic compounds (NMVOCs) are a significant source of methanol, highlighting the need to revise the global sources and lifecycle of atmospheric methanol (M. A. Khan et al., 2014).

Safety And Hazards

“(3-Aminooxetan-3-yl)methanol;hydrochloride” is classified as a warning substance . It has hazard statements H302, H315, H319, H332, and H335, indicating it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

(3-aminooxetan-3-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c5-4(1-6)2-7-3-4;/h6H,1-3,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPBOAWTSIZXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Aminooxetan-3-yl)methanol;hydrochloride

CAS RN

2172602-51-4
Record name (3-aminooxetan-3-yl)methanol hydrochloride
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